

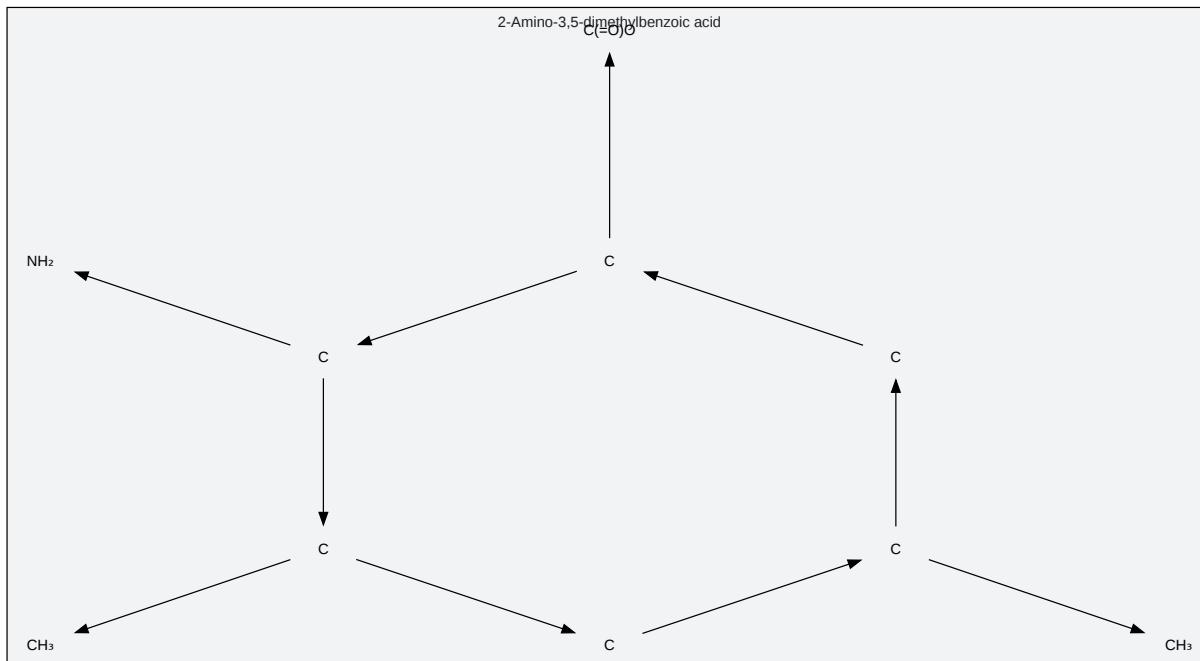
physical and chemical properties of 2-Amino-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-3,5-dimethylbenzoic acid

Cat. No.: B081655


[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of **2-Amino-3,5-dimethylbenzoic acid**

Executive Summary: This document provides a comprehensive technical overview of **2-Amino-3,5-dimethylbenzoic acid** (CAS No. 14438-32-5), a key chemical intermediate in the synthesis of pharmaceuticals and dyes.^[1] It details the compound's chemical identity, core physical and chemical properties, spectroscopic profile, and established protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this versatile molecule for laboratory and industrial applications.

Chemical Identity and Structure

2-Amino-3,5-dimethylbenzoic acid, also known as 3,5-Dimethylanthranilic acid, is a polysubstituted aromatic compound.^{[2][3][4]} Its structure, featuring an amino group and a carboxylic acid ortho to each other on a dimethylated benzene ring, makes it a valuable unnatural amino acid derivative for various synthetic applications, including peptide synthesis and as a benzyne precursor.^{[2][5]}

[Click to download full resolution via product page](#)

Caption: Molecular Structure of **2-Amino-3,5-dimethylbenzoic acid**.

The fundamental identifiers and structural details are summarized in the table below.

Identifier	Value	Source(s)
IUPAC Name	2-amino-3,5-dimethylbenzoic acid	[3] [4] [6]
CAS Number	14438-32-5	[1] [3] [5] [6]
Molecular Formula	C ₉ H ₁₁ NO ₂	[1] [3] [6] [7]
Molecular Weight	165.19 g/mol	[3] [4] [8]
Synonyms	3,5-Dimethylanthranilic acid	[2] [3] [4]
InChI Key	GIMYRAQQQBFFFJ-UHFFFAOYSA-N	[3] [4] [6] [7]
SMILES	CC1=CC(=C(C(=C1)C(=O)O)N)C	[3] [4]

Table 1: Chemical Identifiers and Structural Information

Physical Properties

2-Amino-3,5-dimethylbenzoic acid is typically supplied as a white to off-white or brown crystalline powder.[\[1\]](#)[\[5\]](#)[\[6\]](#) It is stable under normal laboratory conditions.[\[1\]](#) Its key physical properties are detailed below.

Property	Value	Source(s)
Appearance	White to off-white crystalline powder	[1] [6]
Melting Point	189 - 196 °C	[1] [3] [4] [5]
Boiling Point	322 °C	[1]
Solubility	Slightly soluble in water; Soluble in ethanol and other organic solvents.	[1]
Odor	Odorless	[1]

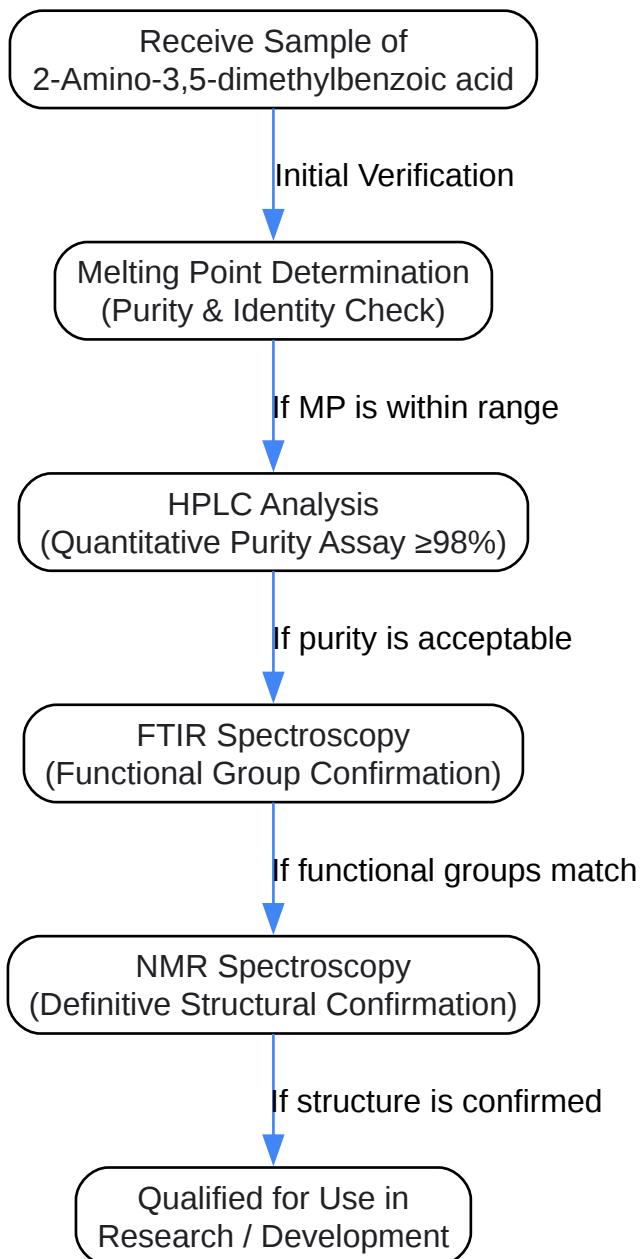
Table 2: Core Physical Properties

Chemical Properties and Reactivity

The reactivity of **2-Amino-3,5-dimethylbenzoic acid** is governed by its three primary functional components: the aromatic ring, the amino group, and the carboxylic acid group.

- Acid-Base Properties: The carboxylic acid moiety imparts acidic properties, while the amino group provides basic character, making the molecule amphoteric. The pKa values are crucial for predicting its ionization state in various solvent systems, which is a critical parameter in drug development for absorption and distribution studies.
- Reactivity: As an anthranilic acid derivative, it can undergo reactions typical of both anilines and benzoic acids. The amino group can be diazotized and substituted, and the carboxylic acid can be esterified or converted to an amide.
- Stability: The compound is stable under recommended storage conditions but should be kept away from strong oxidizing agents to prevent degradation.^[1] It is considered to have low toxicity and is not classified as a hazardous substance, which simplifies handling and transport.^[1]

Spectroscopic Profile


Spectroscopic analysis is essential for confirming the structure and purity of **2-Amino-3,5-dimethylbenzoic acid**.

Technique	Expected Observations
¹ H NMR	Signals corresponding to aromatic protons, two distinct methyl group protons, amine protons, and a carboxylic acid proton. The exact chemical shifts would depend on the solvent used.[9]
¹³ C NMR	Resonances for nine distinct carbon atoms, including aromatic carbons, methyl carbons, and a carboxyl carbon.
FTIR	Characteristic absorption bands for N-H stretching (amine), broad O-H stretching (carboxylic acid), C=O stretching (carbonyl), and C-H stretching from the aromatic ring and methyl groups.[9]
Mass Spectrometry	A molecular ion peak corresponding to its molecular weight (165.19 g/mol). Predicted adducts such as [M+H] ⁺ at m/z 166.08626 and [M+Na] ⁺ at m/z 188.06820 are expected under ESI-MS conditions.[7]
Raman Spectroscopy	A characteristic spectrum is available for this compound, which can be used as a fingerprint for identification.[10]

Table 3: Summary of Spectroscopic Data

Protocols for Experimental Characterization

To ensure the identity, purity, and quality of **2-Amino-3,5-dimethylbenzoic acid**, a series of standardized analytical tests are required. The following protocols describe self-validating systems for its characterization.

[Click to download full resolution via product page](#)

Caption: Standard workflow for the characterization of the compound.

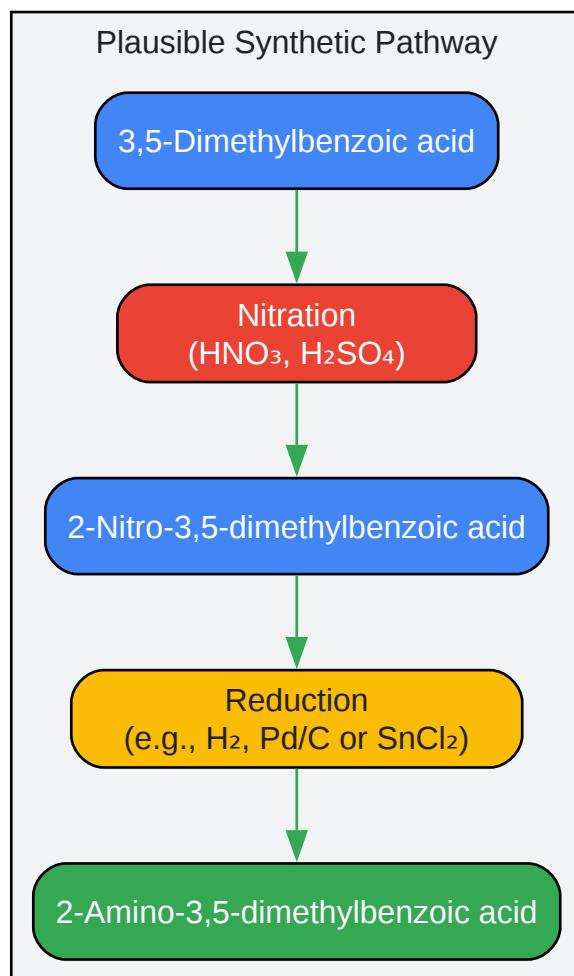
Protocol: Purity Assay by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is chosen due to the moderate polarity of the molecule.

The UV detector is selected based on the chromophore (the aromatic ring) present in the analyte.

- Preparation of Mobile Phase: Prepare a mobile phase consisting of an appropriate mixture of acetonitrile and water (with 0.1% trifluoroacetic acid for peak shaping). A common starting gradient is 10% to 90% acetonitrile over 20 minutes.
- Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of **2-Amino-3,5-dimethylbenzoic acid** and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.
- Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Detector: UV at 254 nm.
 - Column Temperature: 30 °C.
- Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. An assay of $\geq 97.5\%$ is a common specification.[\[6\]](#)

Protocol: Structural Confirmation by FTIR Spectroscopy


Causality: FTIR provides rapid and definitive confirmation of the presence of key functional groups, serving as a fingerprint for the molecule's identity. The Attenuated Total Reflectance (ATR) method is chosen for its simplicity and minimal sample preparation.

- Instrument Setup: Ensure the FTIR spectrometer and ATR accessory are clean and perform a background scan.

- Sample Application: Place a small amount of the crystalline powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of $4000\text{-}400\text{ cm}^{-1}$, with a resolution of 4 cm^{-1} .
- Data Interpretation: Analyze the resulting spectrum for characteristic peaks:
 - $\sim 3400\text{-}3300\text{ cm}^{-1}$: N-H stretching vibrations of the primary amine.
 - $\sim 3000\text{-}2500\text{ cm}^{-1}$: Broad O-H stretching of the carboxylic acid.
 - $\sim 1700\text{-}1650\text{ cm}^{-1}$: C=O stretching of the carboxylic acid.
 - $\sim 1600\text{-}1450\text{ cm}^{-1}$: Aromatic C=C ring stretching.
 - $\sim 3050\text{ cm}^{-1}$ and $\sim 2950\text{ cm}^{-1}$: Aromatic and aliphatic C-H stretching.
- Validation: Compare the acquired spectrum against a reference spectrum to confirm identity.

Synthesis Pathway and Purification

While multiple synthetic routes exist, a plausible and common approach in organic synthesis involves the nitration of a suitable precursor followed by reduction.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Amino-3,5-dimethylbenzoic Acid at Best Price - Buy Now [forecastchemicals.com]
- 2. 2-Amino-3,5-dimethylbenzoic Acid | 14438-32-5 | TCI AMERICA [tcichemicals.com]
- 3. 2-Amino-3,5-dimethylbenzoic acid, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 4. 2-Amino-3,5-dimethylbenzoic acid, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. 2-Amino-3,5-dimethylbenzoic acid | 14438-32-5 [chemicalbook.com]
- 6. 2-Amino-3,5-dimethylbenzoic acid, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 7. PubChemLite - 2-amino-3,5-dimethylbenzoic acid (C9H11NO2) [pubchemlite.lcsb.uni.lu]
- 8. 2-Amino-4,5-dimethylbenzoic acid | C9H11NO2 | CID 266534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-3,5-dimethylbenzoic acid(14438-32-5) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Amino-3,5-dimethylbenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081655#physical-and-chemical-properties-of-2-amino-3,5-dimethylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

